methyl 5-({3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}methyl)furan-2-carboxylate
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Description
Methyl 5-({3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.10150494 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . The interaction of this compound with its targets could lead to changes in cellular processes, but the exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it’s likely that multiple pathways could be affected. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Biological Activity
Methyl 5-({3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, case findings, and synthesizing data from various sources.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a furan ring and a triazole moiety. The molecular formula is C16H16N4O3, with a molecular weight of approximately 312.32 g/mol. Its structure contributes to its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the triazole family. For instance, derivatives exhibiting potent inhibitory effects against various bacterial strains have been reported. In particular:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µM) |
---|---|---|
Compound A | Pseudomonas aeruginosa | 0.21 |
Compound B | Escherichia coli | 0.21 |
Compound C | Micrococcus luteus | Not specified |
These findings suggest that the compound may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on related triazole compounds indicate significant cytotoxicity against various cancer cell lines:
- Cell Line Testing : For example, compounds derived from the triazole structure have demonstrated IC50 values ranging from 0.39 µM to 0.46 µM against HCT116 and MCF7 cell lines .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HCT116 | 0.39 |
Compound E | MCF7 | 0.46 |
Compound F | NCI-H460 | 0.03 |
These results indicate that this compound may exhibit similar efficacy in inhibiting cancer cell proliferation.
The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets such as enzymes and receptors:
- DNA Gyrase Inhibition : Similar compounds have been shown to bind effectively to DNA gyrase, an important enzyme for bacterial DNA replication.
- Kinase Inhibition : Some derivatives demonstrate inhibition of kinases involved in cancer cell signaling pathways.
Case Studies
A notable case study involved screening a library of compounds for anticancer properties using multicellular spheroids as a model system. The study identified several promising candidates that inhibited tumor growth effectively .
Properties
IUPAC Name |
methyl 5-[(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-17(23)15-9-7-13(26-15)11-21-18(24)22-16(20-21)10-8-14(19-22)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXJCSNFNMTYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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